molecular formula C14H19NO3 B105083 Ethyl 4-benzylmorpholine-2-carboxylate CAS No. 135072-32-1

Ethyl 4-benzylmorpholine-2-carboxylate

Cat. No.: B105083
CAS No.: 135072-32-1
M. Wt: 249.3 g/mol
InChI Key: JDVADOGJQJZIOJ-UHFFFAOYSA-N
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Description

Ethyl 4-benzylmorpholine-2-carboxylate is an organic compound with the molecular formula C14H19NO3. It is a racemic mixture used as an analog for reboxetine, a drug approved by the FDA. This compound has shown to be more potent than reboxetine in inhibiting the reuptake of norepinephrine and dopamine .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ethyl 4-benzylmorpholine-2-carboxylate involves the benzylation of morpholine followed by esterification. Specifically, morpholine is reacted with benzyl bromide under basic conditions to obtain benzylated morpholine. This intermediate is then esterified to produce this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl bromide in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-benzylmorpholine-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

    Reboxetine: An FDA-approved drug used to treat depression by inhibiting norepinephrine reuptake.

    Desipramine: A tricyclic antidepressant that inhibits the reuptake of norepinephrine and serotonin.

    Atomoxetine: A selective norepinephrine reuptake inhibitor used to treat attention deficit hyperactivity disorder (ADHD).

Uniqueness: Ethyl 4-benzylmorpholine-2-carboxylate is unique due to its higher potency in inhibiting norepinephrine and dopamine reuptake compared to reboxetine. Additionally, its stereoselective activity in inhibiting serotonin reuptake adds to its distinct pharmacological profile .

Properties

IUPAC Name

ethyl 4-benzylmorpholine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-2-17-14(16)13-11-15(8-9-18-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVADOGJQJZIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCO1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30910582
Record name Ethyl 4-benzylmorpholine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30910582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135072-32-1, 107904-08-5
Record name Ethyl 4-(phenylmethyl)-2-morpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135072-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-benzylmorpholine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30910582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 4-benzyl-morpholine-2-carbonitrile (113.0 g, 0.56 mol) in ethanol (1030 mL) is treated with concentrated sulphuric acid (165 mL) added in portions. (exothermic, internal temperature rises from ambient to 65° C.). The mixture is then warmed under reflux for 66 hrs. The solution is cooled and then concentrated in vacuo to half volume, basified with aqueous potassium carbonate (beware frothing) and the product extracted into diethyl ether. The organic phase is dried over magnesium sulphate, filtered and evaporated to dryness in vacuo to yield an oil. This material is evacuated further under high vacuum. Yield=121.3 g (87%).
Quantity
113 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step One
Quantity
1030 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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